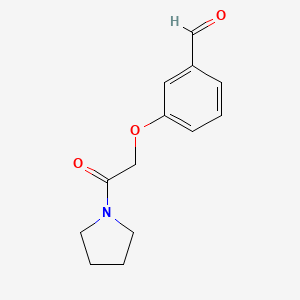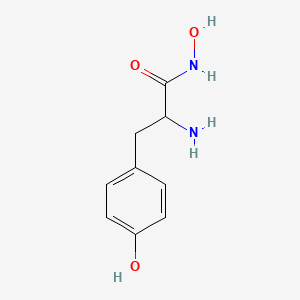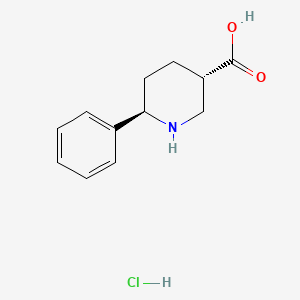
trans-6-Phenylpiperidine-3-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-6-Phenylpiperidine-3-carboxylic acid;hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-6-Phenylpiperidine-3-carboxylic acid;hydrochloride typically involves the hydrogenation of substituted pyridines. A common method includes the catalytic hydrogenation of 4-phenylpicolinic acid using a cobalt-based catalyst. The reaction is carried out in water as a solvent, which allows for acid-free hydrogenation with good yields and selectivity .
Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of heterogeneous catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: trans-6-Phenylpiperidine-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Catalytic hydrogenation is a typical reduction reaction for this compound.
Substitution: This reaction involves the replacement of one functional group with another. Nucleophilic substitution reactions are common for piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, cobalt-based catalysts.
Substitution: Nucleophiles such as amines or halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry: In chemistry, trans-6-Phenylpiperidine-3-carboxylic acid;hydrochloride is used as a building block for the synthesis of various pharmaceuticals and biologically active compounds .
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its role as a ligand in receptor binding studies .
Medicine: In medicine, piperidine derivatives, including this compound, are investigated for their potential therapeutic applications, such as anticancer, antihypertensive, and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules .
Mechanism of Action
The mechanism of action of trans-6-Phenylpiperidine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. It may act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Piperidine: A basic six-membered heterocyclic compound with one nitrogen atom.
Piperine: An alkaloid derived from black pepper with potential anticancer properties.
Piperidinones: Compounds containing a piperidine ring with a ketone functional group.
Uniqueness: trans-6-Phenylpiperidine-3-carboxylic acid;hydrochloride is unique due to its specific substitution pattern and potential pharmacological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C12H16ClNO2 |
|---|---|
Molecular Weight |
241.71 g/mol |
IUPAC Name |
(3S,6R)-6-phenylpiperidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c14-12(15)10-6-7-11(13-8-10)9-4-2-1-3-5-9;/h1-5,10-11,13H,6-8H2,(H,14,15);1H/t10-,11+;/m0./s1 |
InChI Key |
MCAOZKBVWBJGKU-VZXYPILPSA-N |
Isomeric SMILES |
C1C[C@@H](NC[C@H]1C(=O)O)C2=CC=CC=C2.Cl |
Canonical SMILES |
C1CC(NCC1C(=O)O)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


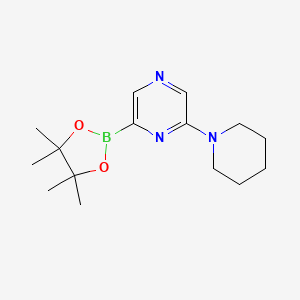
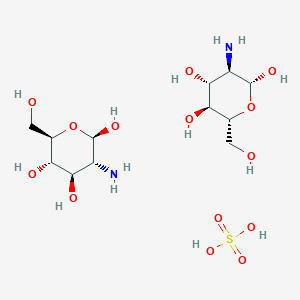
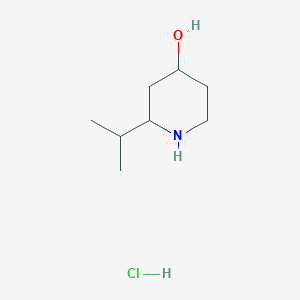


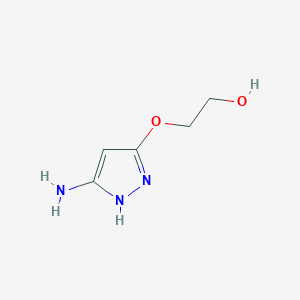
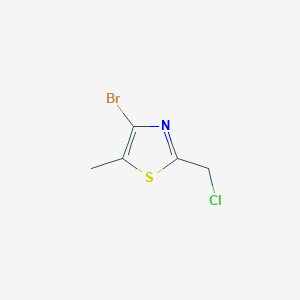
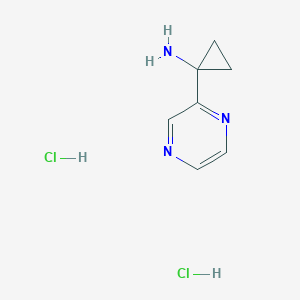

![(1R, 5S)-1-Hydroxymethyl-2-aza-bicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester](/img/structure/B13901909.png)

![2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-1,3-benzothiazole](/img/structure/B13901916.png)
